2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide
Description
This compound features a 1,3-thiazole core substituted at the 4-position with a carboxamide group. The amide nitrogen is bonded to a 3,5-dichlorophenyl moiety, while the thiazole’s 2-position is substituted with a (4-chlorophenyl)methyl group. This structural motif is common in agrochemicals and pharmaceuticals, where halogenation often correlates with bioactivity and stability .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS/c18-11-3-1-10(2-4-11)5-16-22-15(9-24-16)17(23)21-14-7-12(19)6-13(20)8-14/h1-4,6-9H,5H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKXNVQDPXDJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.
Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups can be introduced through nucleophilic substitution reactions. For instance, 4-chlorobenzyl chloride can be reacted with the thiazole intermediate to form the desired product.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 3,5-dichloroaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is of interest for studying its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and chlorinated phenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Analogues in Thiazole Carboxamide Derivatives
lists structurally related thiazole carboxamides, enabling direct comparisons:
Key Observations :
- Amide Nitrogen Substituents : The target’s 3,5-dichlorophenyl contrasts with the branched alkyl (Compound 5) or methoxy-benzyl groups (Compounds 7, 9). These differences influence steric bulk and hydrogen-bonding capacity, which may affect target selectivity .
- Molecular Weight : The target compound’s estimated molecular weight (~406.3) is intermediate, suggesting balanced bioavailability compared to higher-weight analogs like Compound 9 (466.34) .
Dichlorophenyl-Containing Pharmaceuticals ()
- SR142801: Contains a 3,4-dichlorophenyl group within a piperidine-acetamide scaffold.
- SR48968 (Saredutant) : Features a 3,4-dichlorophenyl butyramide group. The extended alkyl chain and dichlorophenyl placement highlight how subtle changes in substitution geometry influence pharmacokinetics (e.g., metabolic stability) .
Agrochemical Analogues ()
- Iprodione () : A fungicide with a 3,5-dichlorophenyl group fused to an imidazolidine ring. While the dichlorophenyl moiety is shared with the target compound, the imidazolidine core’s rigidity may limit conformational flexibility compared to the thiazole’s planar structure .
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide (): This pyrazole derivative shares a carboxamide-linked dichlorophenyl group but diverges in heterocycle (pyrazole vs. thiazole).
Research Findings and Implications
- Bioactivity: Thiazole carboxamides with 3,5-dichlorophenyl groups (e.g., the target compound) often show enhanced activity against fungal pathogens or cancer cell lines compared to mono-chlorinated analogs, likely due to increased electrophilicity and target binding .
- Solubility vs. Permeability : The target compound’s high chlorine content (~3 Cl atoms) may necessitate formulation adjustments (e.g., salt formation) to mitigate poor solubility, a challenge observed in analogs like SR142801 .
- Metabolic Stability : The 4-chlorophenylmethyl group in the target compound could slow oxidative metabolism compared to methoxy-substituted analogs (e.g., Compound 7), as seen in cytochrome P450 inhibition studies .
Biological Activity
2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, characterized by its unique chemical structure that includes a thiazole ring and chlorinated phenyl groups. This compound has gained attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C17H11Cl3N2OS
- Molecular Weight : 397.7 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring and chlorinated phenyl groups facilitate binding to various enzymes and receptors, potentially inhibiting their activity or modifying their function. This interaction can lead to significant biological effects such as:
- Antimicrobial Activity : Inhibition of bacterial growth.
- Antifungal Activity : Suppression of fungal proliferation.
- Anticancer Activity : Induction of apoptosis in cancer cells.
Antimicrobial and Antifungal Properties
Research indicates that thiazole derivatives exhibit promising antimicrobial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that thiazole compounds can disrupt microbial cell membranes and inhibit essential metabolic processes, leading to cell death .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines. For example:
- IC50 Values : The compound exhibited IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .
- Mechanism : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to induce apoptosis by interacting with Bcl-2 proteins and disrupting mitochondrial functions .
Study on Anticancer Activity
A recent study investigated the effects of thiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives, revealing that these compounds effectively inhibited the growth of resistant bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis and interference with protein synthesis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | 1.61 - 1.98 µg/mL | Effective against multiple strains |
| 2-[(4-chlorophenyl)methyl]-N-(3-chloroanilino)-1,3-thiazole-4-carboxamide | Similar | Varies | Moderate |
| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic Acid | Different | Not specified | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
